Cas no 15165-69-2 ((2S)-2-(2,4-Dichlorophenoxy)propanoic Acid)

(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid 化学的及び物理的性質
名前と識別子
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- Propanoic acid,2-(2,4-dichlorophenoxy)-, (2S)-
- (2S)-2-(2,4-dichlorophenoxy)propanoic acid
- (S)-2-(2,4-Dichlorophenoxy)propanoic acid
- (S)-DCPP
- (S)-dichlorprop
- (2S)-2-(2,4-Dichlorophenoxy)propionic acid
- (2S)-2-(2,4-Dichlorophenoxy)propanoic Acid
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- MDL: MFCD17214572
- インチ: InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1
- InChIKey: MZHCENGPTKEIGP-YFKPBYRVSA-N
- ほほえんだ: OC([C@@H](OC1=CC=C(Cl)C=C1Cl)C)=O
計算された属性
- せいみつぶんしりょう: 233.98514
じっけんとくせい
- PSA: 46.53
(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222144-0.05g |
(2S)-2-(2,4-dichlorophenoxy)propanoic acid |
15165-69-2 | 95% | 0.05g |
$115.0 | 2023-09-16 | |
Enamine | EN300-222144-1.0g |
(2S)-2-(2,4-dichlorophenoxy)propanoic acid |
15165-69-2 | 95% | 1g |
$497.0 | 2023-05-01 | |
Enamine | EN300-222144-0.1g |
(2S)-2-(2,4-dichlorophenoxy)propanoic acid |
15165-69-2 | 95% | 0.1g |
$172.0 | 2023-09-16 | |
TRC | S505095-10mg |
(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid |
15165-69-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | S505095-50mg |
(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid |
15165-69-2 | 50mg |
$ 185.00 | 2022-06-03 | ||
Advanced ChemBlocks | P41032-250MG |
(2S)-2-(2,4-Dichlorophenoxy)propanoic acid |
15165-69-2 | 95% | 250MG |
$220 | 2023-09-15 | |
Enamine | EN300-222144-1g |
(2S)-2-(2,4-dichlorophenoxy)propanoic acid |
15165-69-2 | 95% | 1g |
$497.0 | 2023-09-16 | |
A2B Chem LLC | AF19267-10g |
(2S)-2-(2,4-dichlorophenoxy)propanoic acid |
15165-69-2 | 95% | 10g |
$4271.00 | 2024-04-20 | |
Aaron | AR00B5IN-250mg |
(2S)-2-(2,4-Dichlorophenoxy)propanoic acid |
15165-69-2 | 97% | 250mg |
$180.00 | 2025-01-23 | |
Enamine | EN300-222144-2.5g |
(2S)-2-(2,4-dichlorophenoxy)propanoic acid |
15165-69-2 | 95% | 2.5g |
$1044.0 | 2023-09-16 |
(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid 関連文献
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Christina K. Remucal Environ. Sci.: Processes Impacts 2014 16 628
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Guolu Cui,George Lartey-Young,Chong Chen,Limin Ma RSC Adv. 2021 11 25122
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Xue Yang,Binbin Ma,Xiaqiong Zheng,Chunmian Lin Anal. Methods 2014 6 4769
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E. G. Cotterill Analyst 1982 107 76
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Masahiko Takino,Shigeki Daishima,Taketoshi Nakahara Analyst 2001 126 602
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Yuezhong Wen,Hui Chen,Yuli Yuan,Dongmei Xu,Xiaodong Kang J. Environ. Monit. 2011 13 879
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Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
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Xue Yang,Binbin Ma,Xiaqiong Zheng,Chunmian Lin Anal. Methods 2014 6 4769
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Quan Zhang,Cui Wang,Xiaofeng Zhang,Daqing Jin,Changjiang Huang,Meirong Zhao J. Environ. Monit. 2012 14 465
(2S)-2-(2,4-Dichlorophenoxy)propanoic Acidに関する追加情報
Propanoic Acid, 2-(2,4-Dichlorophenoxy)-, (2S)-: A Comprehensive Overview
Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2S)-, also known by its CAS number 15165-69-2, is a chemical compound with significant applications in various industries. This compound is a chiral derivative of propanoic acid, characterized by the presence of a 2,4-dichlorophenoxy group attached to the second carbon of the propanoic acid backbone. The (2S) designation indicates the specific stereochemistry at the chiral center, which plays a crucial role in its biological activity and chemical reactivity.
The synthesis of (S)-2-(2,4-dichlorophenoxy)propanoic acid involves a multi-step process that typically begins with the preparation of the phenoxy group. The 2,4-dichlorophenol is first converted into its corresponding phenoxy chloride intermediate. This intermediate undergoes nucleophilic substitution with a propionic acid derivative to form the desired product. The stereochemistry is controlled during the substitution step to ensure the formation of the (S) enantiomer.
Recent studies have highlighted the importance of CAS 15165-69-2 in agricultural applications. The compound has been shown to possess herbicidal properties, making it a valuable component in crop protection formulations. Its ability to inhibit specific enzymes involved in plant growth processes has been extensively studied. For instance, research published in 2023 demonstrated that (S)-propanoic acid derivative exhibits selective activity against certain weeds without adversely affecting crops.
In addition to its agricultural uses, Propanoic acid, 2-(2,4-dichlorophenoxy)- has also found applications in the pharmaceutical industry. Its chiral nature makes it a potential candidate for drug development. Studies have shown that this compound can act as a precursor for more complex molecules with therapeutic potential. For example, researchers have explored its role in synthesizing compounds with anti-inflammatory and antioxidant properties.
The environmental impact of CAS 15165-69-2 has been another area of focus in recent research. Studies have investigated its degradation pathways under various environmental conditions. Results indicate that the compound undergoes rapid biodegradation in soil and water systems, reducing its persistence in the environment. This finding is particularly important for regulatory assessments and risk management strategies.
The stereochemistry of (S)-propanoic acid derivative has been a subject of interest in both academic and industrial settings. The (S) configuration imparts unique physical and chemical properties to the compound compared to its (R) counterpart. This difference is critical in determining its biological activity and stability under various conditions.
In conclusion, Propanoic acid, 2-(2,4-dichlorophenoxy)-, or CAS 15165-69-2 (S-configuration), is a versatile compound with diverse applications across multiple industries. Its synthesis involves precise control over stereochemistry to ensure optimal performance in its intended uses. Ongoing research continues to uncover new insights into its properties and potential applications.
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